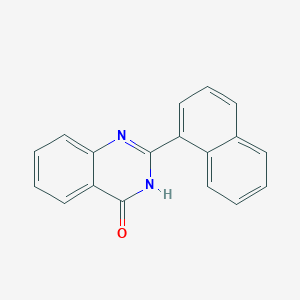
2-naphthalen-1-yl-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Naphthalen-1-yl)quinazolin-4(3H)-one is a heterocyclic compound that features a quinazolinone core structure with a naphthalene moiety attached at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-(Naphthalen-1-yl)quinazolin-4(3H)-one involves the copper-mediated tandem C(sp2)–H amination reaction. This method uses N-(quinolin-8-yl)benzamide and amidine hydrochlorides as starting materials. The reaction is carried out in the presence of a copper catalyst, which facilitates the formation of the quinazolinone core .
Industrial Production Methods
While specific industrial production methods for 2-(Naphthalen-1-yl)quinazolin-4(3H)-one are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.
化学反応の分析
Types of Reactions
2-(Naphthalen-1-yl)quinazolin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the quinazolinone core to more reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties.
科学的研究の応用
2-(Naphthalen-1-yl)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Quinazolinone derivatives are investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Industry: It can be used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-(Naphthalen-1-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
類似化合物との比較
Similar Compounds
2-(Alkylthio)-3-(Naphthalen-1-yl)quinazolin-4(3H)-ones: These compounds have similar core structures but differ in the substituents attached to the quinazolinone core.
Quinazolin-4(3H)-ones: A broader class of compounds that share the quinazolinone core but may have different substituents at various positions.
Uniqueness
2-(Naphthalen-1-yl)quinazolin-4(3H)-one is unique due to the presence of the naphthalene moiety, which can enhance its chemical stability and biological activity. This structural feature distinguishes it from other quinazolinone derivatives and contributes to its specific applications in research and industry .
特性
CAS番号 |
18818-37-6 |
|---|---|
分子式 |
C18H12N2O |
分子量 |
272.3 g/mol |
IUPAC名 |
2-naphthalen-1-yl-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H12N2O/c21-18-15-9-3-4-11-16(15)19-17(20-18)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H,(H,19,20,21) |
InChIキー |
PWLHUQRFCZDOQK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC4=CC=CC=C4C(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


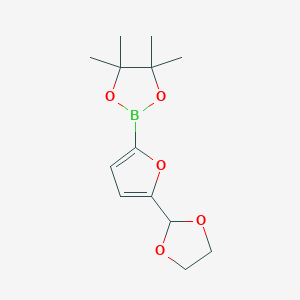
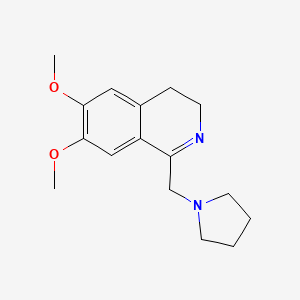



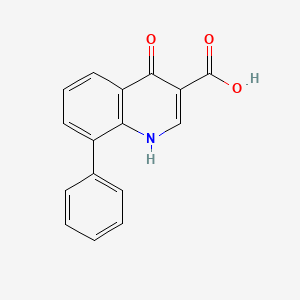
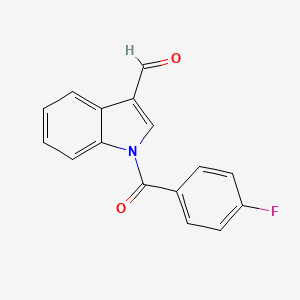
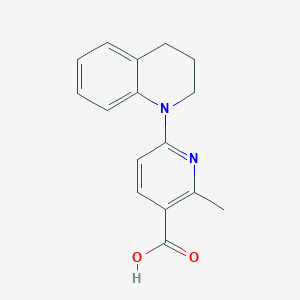
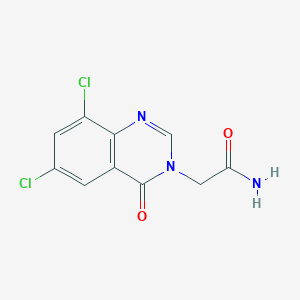
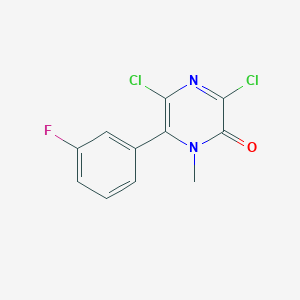
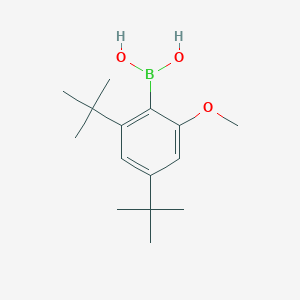

![[1,1'-Biphenyl]-2-yl(cyclohexyl)methanone](/img/structure/B11852155.png)
![4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzamide](/img/structure/B11852161.png)
